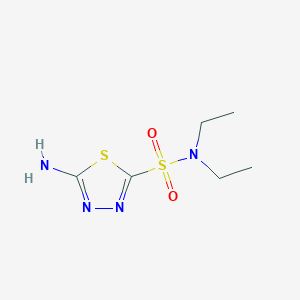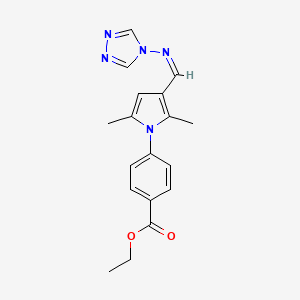
(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound featuring a triazole ring, a pyrrole ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an aldehyde, followed by esterification . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole and pyrrole rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole or pyrrole rings .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is used as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an antimicrobial and antitumor agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development and therapeutic applications .
Industry
In the industrial sector, the compound’s unique chemical structure makes it useful in the development of new materials, including polymers and coatings. Its stability and reactivity are leveraged to create materials with specific properties .
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, altering their properties and affecting cell function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
Uniqueness
(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its combination of a triazole ring, a pyrrole ring, and a benzoate ester. This combination imparts specific chemical properties, such as stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H19N5O2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C18H19N5O2/c1-4-25-18(24)15-5-7-17(8-6-15)23-13(2)9-16(14(23)3)10-21-22-11-19-20-12-22/h5-12H,4H2,1-3H3/b21-10- |
Clé InChI |
BQHQXVWITSLFQK-FBHDLOMBSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N\N3C=NN=C3)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NN3C=NN=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
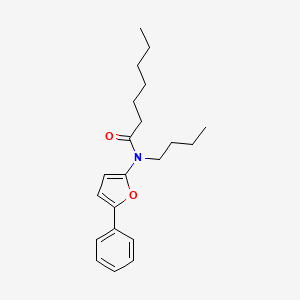
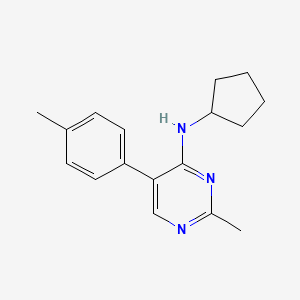
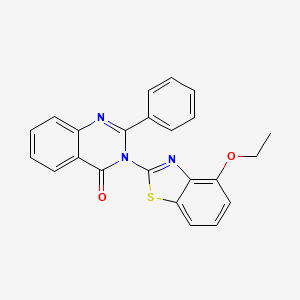
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)

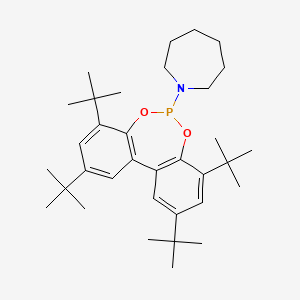
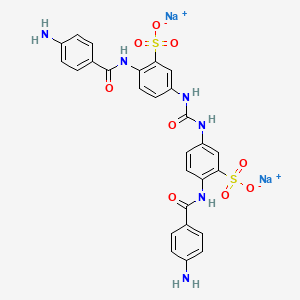
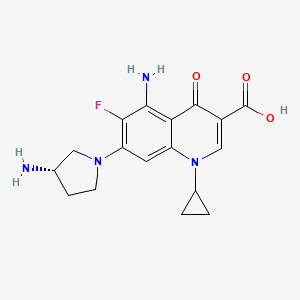
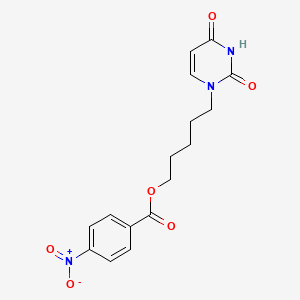
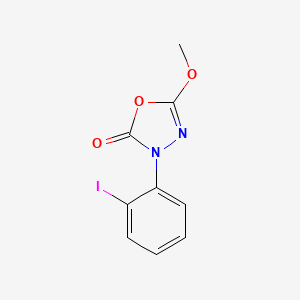
![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)

